![molecular formula C12H8N2O B1336114 9H-pyrido[3,4-b]indole-1-carbaldehyde CAS No. 20127-63-3](/img/structure/B1336114.png)
9H-pyrido[3,4-b]indole-1-carbaldehyde
Overview
Description
9H-pyrido[3,4-b]indole-1-carbaldehyde, also known as 9H-beta-carboline-1-carbaldehyde, is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.21 . It appears as a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole-1-carbaldehyde consists of a pyrido[3,4-b]indole core with a carbaldehyde group attached . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
9H-pyrido[3,4-b]indole-1-carbaldehyde is a solid at room temperature . It has a molecular weight of 196.21 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications
Chemical Properties
The molecular formula of 9H-pyrido[3,4-b]indole-1-carbaldehyde is C11H8N2 and it has a molecular weight of 168.1946 . It is also known by other names such as Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, and 9H-Beta-carboline .
Synthesis
The synthesis of pyrido[1,2-a]indoles, which are similar to 9H-pyrido[3,4-b]indole-1-carbaldehyde, has been a topic of recent research . The pyrido[1,2-a]indole unit is found in many organic compounds and has stimulated the research of new synthetic pathways .
Biological Evaluation
9H-pyrido[3,4-b]indole-1-carbaldehyde and its derivatives have shown a wide range of biological activities . For example, a series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach .
Anticancer Agent
There has been research into the use of 9H-pyrido[3,4-b]indole-1-carbaldehyde as an anticancer agent . The compound tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate was synthesized and evaluated for its potential anticancer properties .
Anti-leishmanial Agents
9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have been evaluated as potential anti-leishmanial agents . Leishmaniasis is a disease caused by parasites of the Leishmania type and these derivatives could potentially be used in its treatment .
Preparation of β-carbolinone Derivatives
This compound has been used in the preparation of 3-substituted β-carbolinone derivatives . This type of reaction has been widely applied in laboratories for the preparation of these derivatives .
Safety and Hazards
properties
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBGSRZQLMDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415722 | |
Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-pyrido[3,4-b]indole-1-carbaldehyde | |
CAS RN |
20127-63-3 | |
Record name | 20127-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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